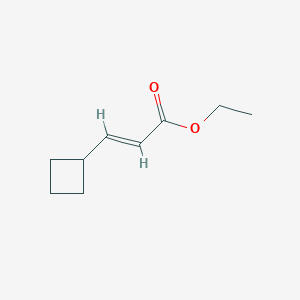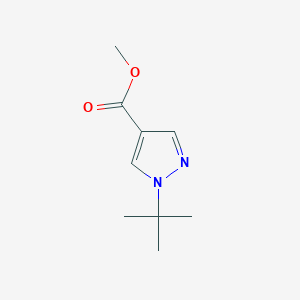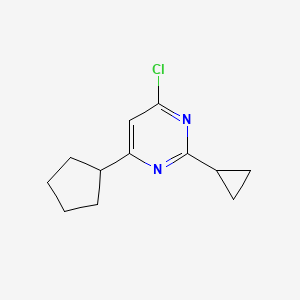
4-Chloro-6-cyclopentyl-2-cyclopropylpyrimidine
Overview
Description
“4-Chloro-6-cyclopentyl-2-cyclopropylpyrimidine” is a chemical compound with the molecular formula C12H15ClN2 and a molecular weight of 222.72 g/mol . It is used for research purposes.
Molecular Structure Analysis
The InChI code for “4-Chloro-6-cyclopentyl-2-cyclopropylpyrimidine” is 1S/C12H15ClN2/c13-11-7-10(8-3-1-2-4-8)14-12(15-11)9-5-6-9/h7-9H,1-6H2 .Scientific Research Applications
Synthesis of α-Aminophosphonates : A study by Reddy, Reddy, and Reddy (2014) demonstrated the synthesis of α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde using phosphomolybdic acid. This method offers an efficient route for producing these compounds, which have applications in medicinal chemistry (Reddy, Reddy, & Reddy, 2014).
Electrochemical Synthesis of Arylpyrimidines : Sengmany et al. (2011) developed a novel method for synthesizing 4-amino-6-arylpyrimidines. This electrochemical approach, utilizing 4-amino-6-chloro-pyrimidines, is noteworthy for its mild conditions and the ability to achieve moderate to high yields of the product (Sengmany et al., 2011).
Antiviral Activity of Pyrimidines : Holý et al. (2002) investigated the antiviral properties of 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines. They found that these compounds exhibit inhibitory effects against various viruses, including herpes and retroviruses, highlighting their potential in antiviral therapy (Holý et al., 2002).
Mechanism of Pyrimidine Transformation : Research by Meeteren and Plas (2010) on the transformation of heterocyclic halogeno compounds revealed insights into the conversion mechanisms of certain pyrimidines. Understanding these mechanisms is crucial for the development of more efficient synthetic routes in medicinal chemistry (Meeteren & Plas, 2010).
Unexpected Cyclization in Pyrimidine Synthesis : Dang et al. (2008) encountered an unexpected cyclization during the synthesis of 8-substituted purines from a 4,5-diaminopyrimidine derivative. Such findings are significant for the synthesis of complex molecules in pharmaceuticals (Dang et al., 2008).
properties
IUPAC Name |
4-chloro-6-cyclopentyl-2-cyclopropylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2/c13-11-7-10(8-3-1-2-4-8)14-12(15-11)9-5-6-9/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHBOOLQUZCFHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=NC(=N2)C3CC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-cyclopentyl-2-cyclopropylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



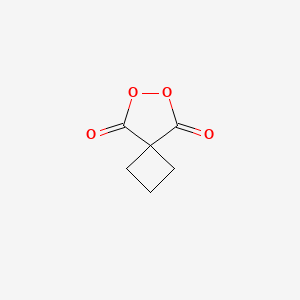

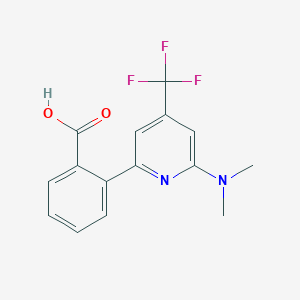
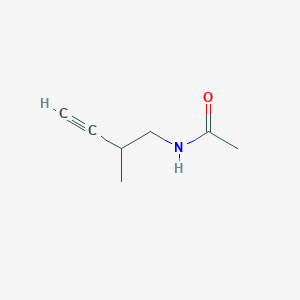

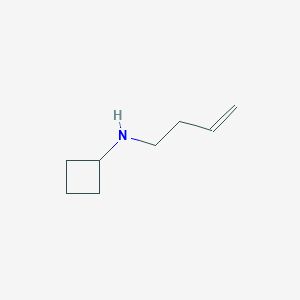

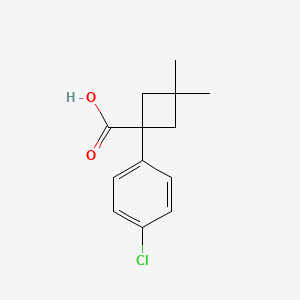
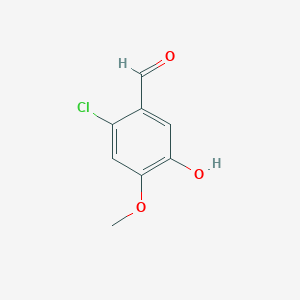
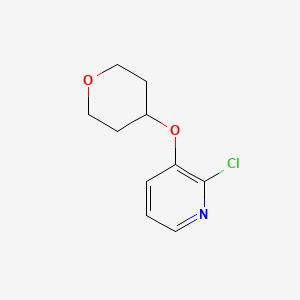
![Methyl 3-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-3-oxopropanoate](/img/structure/B1488106.png)
